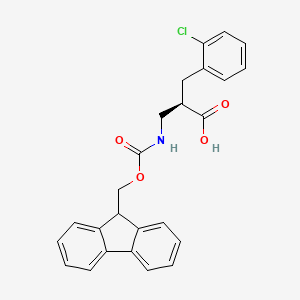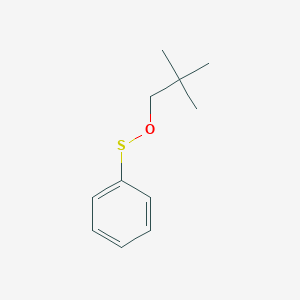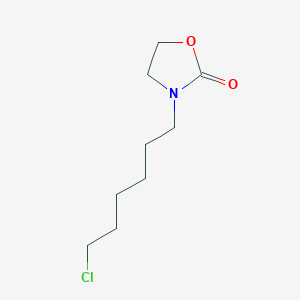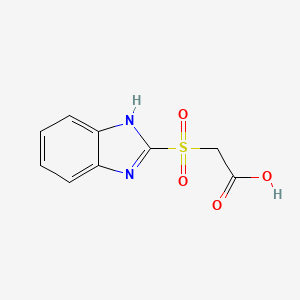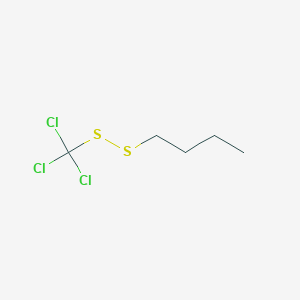
1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chloromethyl, iodine, and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene typically involves the chloromethylation of 2-iodo-3,4,5-trimethoxybenzene. This can be achieved through the reaction of 2-iodo-3,4,5-trimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced to the aromatic ring via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine group can be reduced to form a hydrogen-substituted benzene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-iodo-4,5-dimethoxybenzene
- 1-(Chloromethyl)-2-iodo-3,4-dimethoxybenzene
- 1-(Chloromethyl)-2-iodo-3,5-dimethoxybenzene
Uniqueness
1-(Chloromethyl)-2-iodo-3,4,5-trimethoxybenzene is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of chloromethyl and iodine substituents also provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
64490-46-6 |
|---|---|
Molecular Formula |
C10H12ClIO3 |
Molecular Weight |
342.56 g/mol |
IUPAC Name |
1-(chloromethyl)-2-iodo-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C10H12ClIO3/c1-13-7-4-6(5-11)8(12)10(15-3)9(7)14-2/h4H,5H2,1-3H3 |
InChI Key |
NTCULFTXJBHUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CCl)I)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


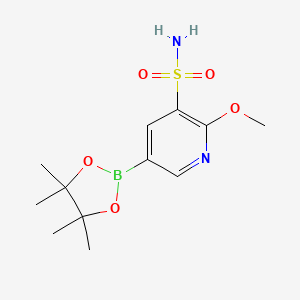
![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
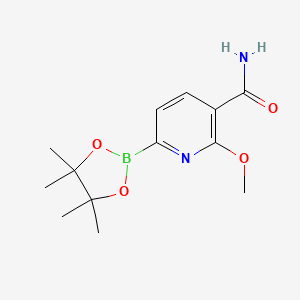
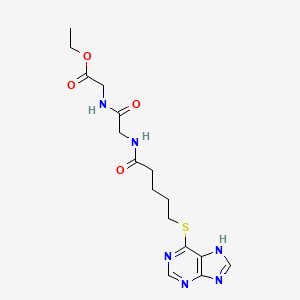
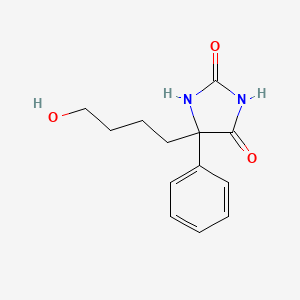
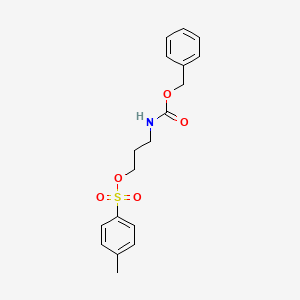
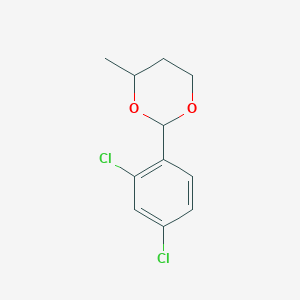
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
